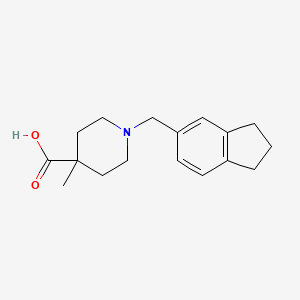![molecular formula C14H17N3O B7578457 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol has various biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis. In addition, it has been shown to inhibit the migration and invasion of cancer cells. In terms of its physiological effects, the compound has been shown to reduce inflammation and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol in lab experiments include its high yield of synthesis, low toxicity, and potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For research on 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields. In addition, research could focus on the development of derivatives of the compound with improved efficacy and reduced side effects.
Synthesis Methods
The synthesis of 2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol has been achieved through various methods. One of the most common methods is the reaction of 2-(bromomethyl)-3,4-dihydro-1H-indene with sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 2-(chloromethyl)-3,4-dihydro-1H-indene with sodium azide, followed by reduction with lithium aluminum hydride. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In materials science, it has been studied for its potential use as a corrosion inhibitor. In catalysis, it has been investigated for its potential as a catalyst for various reactions.
properties
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-7-6-14-10-17(16-15-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,10,18H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPGXKHNJUXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN3C=C(N=N3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)
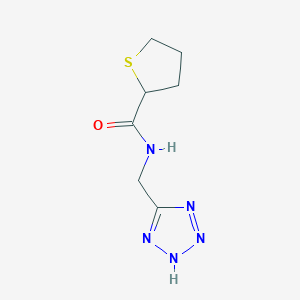
![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
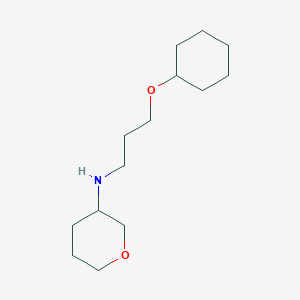

![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)
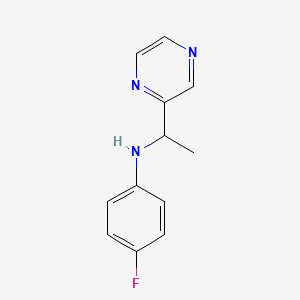
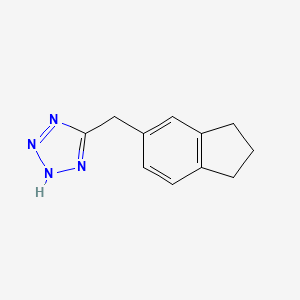
![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
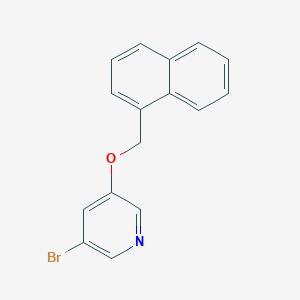
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
